molecular formula C8H3F4N B057205 3-Fluoro-4-(trifluoromethyl)benzonitrile CAS No. 231953-38-1

3-Fluoro-4-(trifluoromethyl)benzonitrile

Cat. No.: B057205
CAS No.: 231953-38-1
M. Wt: 189.11 g/mol
InChI Key: CFPNGJCBTZAVDN-UHFFFAOYSA-N
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Description

3-Fluoro-4-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H3F4N. It is characterized by the presence of both a fluoro and a trifluoromethyl group attached to a benzonitrile core. This compound is notable for its use as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

The preparation of 3-Fluoro-4-(trifluoromethyl)benzonitrile typically involves multiple steps. One common method starts with ortho-fluoro benzotrifluoride, which undergoes nitration and reduction to form 3-trifluoromethyl-4-fluoroaniline. This intermediate is then brominated and subjected to a diazotization amine-removing reaction to yield 3-fluoro-4-trifluoromethyl bromobenzene. Finally, the bromine is replaced with a cyano group to produce this compound . This method is favored for its simplicity, mild reaction conditions, and high yield, making it suitable for industrial production.

Chemical Reactions Analysis

3-Fluoro-4-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the fluoro or trifluoromethyl groups are replaced by other nucleophiles.

    Reduction Reactions: The nitrile group can be reduced to an amine using reagents like lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized under specific conditions to form different functional groups.

Common reagents used in these reactions include bromine for bromination, sodium nitrite for diazotization, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Fluoro-4-(trifluoromethyl)benzonitrile is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules.

    Biology: It is used in the development of new pharmaceuticals, particularly those targeting specific biological pathways.

    Medicine: The compound is an intermediate in the synthesis of drugs with potential therapeutic effects.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

3-Fluoro-4-(trifluoromethyl)benzonitrile can be compared to other similar compounds, such as:

The presence of both the fluoro and trifluoromethyl groups in this compound makes it unique, offering a combination of properties that enhance its utility in various chemical and biological applications.

Properties

IUPAC Name

3-fluoro-4-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F4N/c9-7-3-5(4-13)1-2-6(7)8(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFPNGJCBTZAVDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60372134
Record name 3-Fluoro-4-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

231953-38-1
Record name 3-Fluoro-4-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-4-(trifluoromethyl)benzonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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